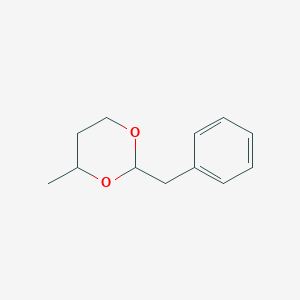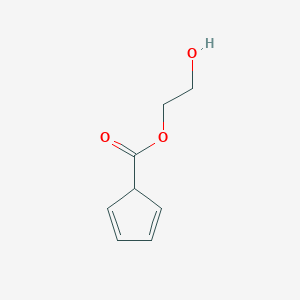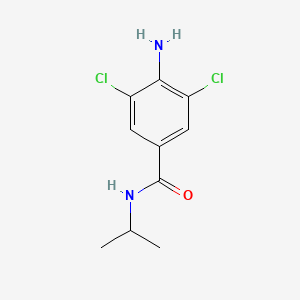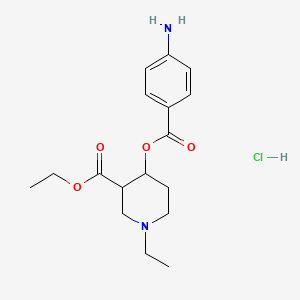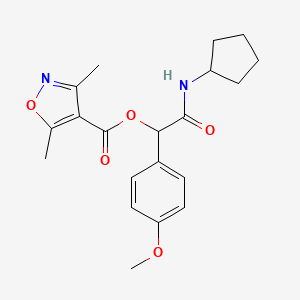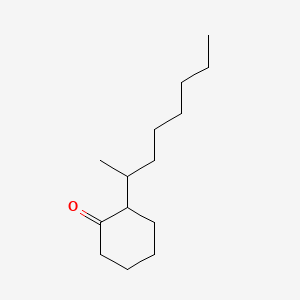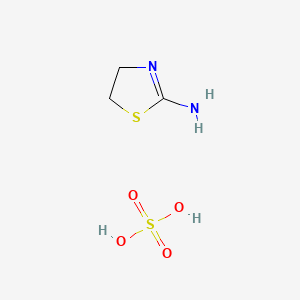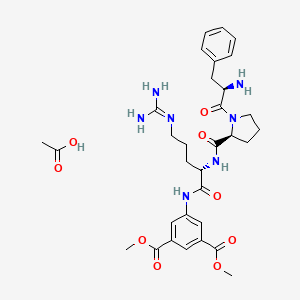
H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt: is a synthetic compound with the molecular formula C32H43N7O9 and a molecular weight of 669.73 g/mol. This compound is known for its applications in biochemical research, particularly as a substrate in enzymatic assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and esterification. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The final step involves the esterification of the carboxyl group with dimethyl sulfate under acidic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and large-scale reactors. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry, are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction can be carried out under acidic or basic conditions, leading to the cleavage of the ester bond and formation of the corresponding carboxylic acid.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, potentially modifying the phenylalanine or proline residues.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, depending on the nucleophile and reaction conditions.
Major Products: The major products formed from these reactions include the hydrolyzed carboxylic acid derivatives, oxidized phenylalanine or proline residues, and substituted amide or ester derivatives.
Wissenschaftliche Forschungsanwendungen
H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and inhibition.
Biology: The compound is employed in the study of protein-protein interactions and as a tool in peptide-based drug discovery.
Medicine: It is used in the development of diagnostic assays and therapeutic agents, particularly in the field of coagulation and thrombosis research.
Industry: The compound finds applications in the production of biochemical reagents and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt involves its interaction with specific enzymes or proteins. The compound acts as a substrate for enzymes such as thrombin, where it undergoes cleavage at the peptide bond, leading to the release of detectable products. This interaction is crucial for studying enzyme activity and inhibition, as well as for developing diagnostic assays.
Vergleich Mit ähnlichen Verbindungen
H-D-Phe-pro-arg-5-amido-isophthalic acid: Similar structure but lacks the dimethyl ester and acetate groups.
H-D-Phe-pro-arg-5-amido-isophthalic acid-methyl ester: Similar structure but has a methyl ester instead of a dimethyl ester.
H-D-Phe-pro-arg-5-amido-isophthalic acid-ethyl ester: Similar structure but has an ethyl ester instead of a dimethyl ester.
Uniqueness: H-D-Phe-pro-arg-5-amido-isophthalic acid-dimethyl ester acetate salt is unique due to its specific ester and acetate groups, which influence its solubility, reactivity, and interaction with enzymes. These modifications make it particularly suitable for certain biochemical assays and industrial applications.
Eigenschaften
Molekularformel |
C32H43N7O9 |
|---|---|
Molekulargewicht |
669.7 g/mol |
IUPAC-Name |
acetic acid;dimethyl 5-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C30H39N7O7.C2H4O2/c1-43-28(41)19-15-20(29(42)44-2)17-21(16-19)35-25(38)23(10-6-12-34-30(32)33)36-26(39)24-11-7-13-37(24)27(40)22(31)14-18-8-4-3-5-9-18;1-2(3)4/h3-5,8-9,15-17,22-24H,6-7,10-14,31H2,1-2H3,(H,35,38)(H,36,39)(H4,32,33,34);1H3,(H,3,4)/t22-,23+,24+;/m1./s1 |
InChI-Schlüssel |
UQEITTBOYJWTRJ-ZNBHNGSHSA-N |
Isomerische SMILES |
CC(=O)O.COC(=O)C1=CC(=CC(=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H](CC3=CC=CC=C3)N)C(=O)OC |
Kanonische SMILES |
CC(=O)O.COC(=O)C1=CC(=CC(=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


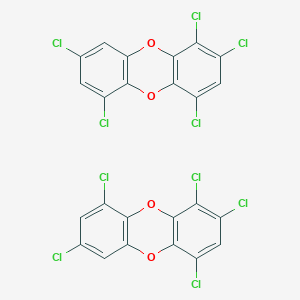
![2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13798108.png)

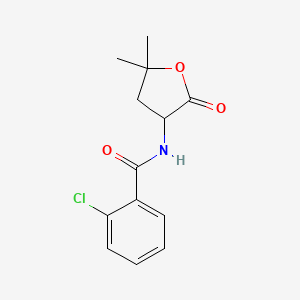
![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
